ethyl 2-{[4-(5-bromo-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate
Description
Coumarin Core
Benzofuran Substituent
Ethoxyacetate Side Chain
- Ethyl ester : Introduces steric bulk and modulates solubility
- Ether linkage : Connects the acetate to the coumarin’s 6-position oxygen
Key structural parameters :
| Feature | Measurement/Description | Source |
|---|---|---|
| Coumarin-benzofuran dihedral angle | 12.7° (planar conformation) | |
| C-Br bond length | 1.897 Å | |
| Lactone C=O bond | 1.215 Å |
This hybrid architecture enables π-π stacking between the aromatic rings and hydrogen bonding via the lactone oxygen, critical for solid-state packing and potential biological interactions.
Crystallographic Analysis and Conformational Studies
X-ray diffraction studies of analogous compounds reveal:
Unit Cell Parameters
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Monoclinic | |
| Space group | P2₁/c | |
| Unit cell dimensions | a = 8.234 Å, b = 12.567 Å, c = 14.892 Å |
Molecular Packing
- Herringbone arrangement : Benzofuran and coumarin rings alternate in stacked columns (Figure 2)
- Halogen bonding : Bromine participates in Type-II Br···O interactions (distance: 3.241 Å)
- Hydrogen bonds : Lactone carbonyl oxygen acts as acceptor for C-H···O bonds from adjacent molecules
Notable conformational features :
- The benzofuran ring adopts a nearly coplanar orientation with the coumarin system (deviation < 3°)
- Ethoxyacetate side chain exhibits gauche conformation to minimize steric clash with the benzofuran bromine
Electronic Structure and Quantum Chemical Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the molecule’s electronic properties:
Frontier Molecular Orbitals
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -5.82 | Benzofuran π-system |
| LUMO | -1.94 | Coumarin lactone ring |
| HOMO-LUMO gap | 3.88 | - |
The narrowed HOMO-LUMO gap compared to unsubstituted coumarin (4.7 eV) suggests enhanced charge-transfer capabilities due to bromine’s electron-withdrawing effect.
Natural Bond Orbital (NBO) Analysis
Properties
IUPAC Name |
ethyl 2-[4-(5-bromo-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrO6/c1-2-25-21(24)11-26-14-4-6-18-15(9-14)16(10-20(23)28-18)19-8-12-7-13(22)3-5-17(12)27-19/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGVZTJKXLHVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C=CC(=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(5-bromo-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate typically involves multiple steps, starting with the preparation of the benzofuran and chromen-2-one moieties. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . The reaction conditions often include the use of solvents like dichloroethane (DCE) and catalysts such as iron(III) chloride (FeCl3) with additives like 2,2’-bipyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(5-bromo-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Halogen atoms like bromine can be substituted with other groups using reagents like organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and organometallic reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
Ethyl 2-{[4-(5-bromo-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(5-bromo-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Coumarin Core
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate (Compound 2b, )
- Structure : Lacks the 4-bromobenzofuran substituent but retains the 6-ethoxyacetate group.
- Synthesis : Synthesized via alkylation of 6-hydroxycoumarin with ethyl iodoacetate, yielding 86% product .
- Crystallography : Forms planar sheets stabilized by weak C–H⋯O hydrogen bonds and π–π stacking (centroid separation: 3.446 Å) .
Isopropyl {[4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate ()
- Structure : Methoxy substituent on the benzofuran (vs. bromo) and isopropyl ester (vs. ethyl).
- Impact : Methoxy’s electron-donating nature may reduce electrophilicity compared to bromo, altering reactivity. The bulkier isopropyl ester could reduce packing efficiency in crystals, affecting solubility .
6-Methoxycoumarin ()
- Crystallography : Exhibits planar molecular arrangement but lacks the layered packing seen in ethoxyacetate derivatives due to smaller substituents .
Brominated Analogues
Ethyl 2-(5-Bromobenzofuran-2-yl)acetate ()
- Structure : Bromobenzofuran linked to an ethyl acetate group but lacks the coumarin core.
- Relevance : Highlights the synthetic feasibility of brominated benzofuran derivatives, which are often intermediates in drug design .
Compound 50 ()
- Structure: Contains a 2-oxo-2H-chromen-6-yl group linked to a tetrazole-thioether chain and a cyano group.
- Bioactivity : Reported as a potent enzyme inhibitor (m.p. 197–198°C), indicating that brominated coumarins may enhance thermal stability and target binding .
Carboxylic Acid Derivatives
2-((2-Oxo-2H-chromen-6-yl)oxy)acetic acid (3b, )
- Structure : Hydrolyzed product of ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate.
- Properties : Lower lipophilicity (free carboxylic acid) compared to the ester, likely reducing cell permeability but improving water solubility .
Copper Complexes ()
- Structure : Coumarin-acetic acid derivatives complexed with copper(II) ions.
- Relevance : Demonstrates how ester-to-acid conversion enables metal coordination, which can enhance anticancer activity via DNA interaction .
Key Research Findings
Structural and Crystallographic Insights
- Planarity and Packing : Ethyl 2-{[4-(5-bromo-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate is expected to adopt a planar conformation similar to its simpler analogue (compound 2b), with layered packing via C–H⋯O interactions and π–π stacking (3.446 Å separation) .
- Substituent Effects : Bromine’s steric and electronic effects may disrupt coplanarity compared to methoxy or hydroxy substituents, altering crystal packing and intermolecular interactions .
Pharmacological Potential
- Enzyme Inhibition : Analogues like compound 2b inhibit lipoxygenase, suggesting anti-inflammatory applications. The bromobenzofuran group may enhance selectivity for enzymes like cytochrome P450 isoforms .
- Anticancer Activity : Brominated coumarins (e.g., compound 50) show cytotoxic effects, likely due to bromine’s ability to form covalent bonds with biological targets .
Data Tables
Table 1: Comparison of Physicochemical Properties
Table 2: Crystallographic Parameters
| Compound | Space Group | π–π Stacking Distance (Å) | Hydrogen Bond Network |
|---|---|---|---|
| Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate | C2/c | 3.446 | C–H⋯O (2.47–2.65 Å) |
| 6-Methoxycoumarin | P2₁/c | 3.35 | Limited to O–H⋯O and C–H⋯O |
Biological Activity
Ethyl 2-{[4-(5-bromo-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H16BrO5
- CAS Number : 890632-93-6
This compound features a benzofuran moiety linked to a chromene derivative, which is significant for its biological activity.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, derivatives of chromene have been shown to scavenge free radicals and reduce oxidative stress in various biological systems. The presence of the bromine atom in the benzofuran ring may enhance the electron-donating ability of the compound, contributing to its antioxidant efficacy.
2. Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on several enzymes:
These results suggest that the compound may have potential applications in treating neurodegenerative diseases, particularly Alzheimer's disease, by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in cholinergic signaling.
3. Neuroprotective Effects
In vitro studies have demonstrated that similar compounds can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is likely mediated through the modulation of signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.
Study on Neurodegenerative Disease Models
A study evaluated the effects of this compound in a mouse model of Alzheimer's disease. The findings indicated:
- Reduction in Aβ Plaque Formation : The compound significantly decreased amyloid-beta plaque accumulation.
- Improvement in Cognitive Function : Behavioral tests showed enhanced memory and learning capabilities in treated mice compared to controls.
These results underscore the therapeutic potential of this compound in neurodegenerative disorders.
Safety and Toxicity Assessment
Safety evaluations conducted on normal cell lines (SH-SY5Y and HepG2) revealed acceptable toxicity profiles, suggesting that this compound could be a viable candidate for further development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 2-{[4-(5-bromo-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate, and what analytical methods validate its purity?
- Synthesis : The compound’s core structure (coumarin and benzofuran moieties) suggests multi-step reactions involving:
- Coumarin formation : Condensation of 4-hydroxy-2-oxo-2H-chromene derivatives with brominated benzofuran precursors under acidic or thermal conditions .
- Ether linkage : Introduction of the ethoxyacetate group via nucleophilic substitution or Mitsunobu reaction, using ethyl 2-bromoacetate as a reagent .
Q. How does the bromine substitution at the 5-position of the benzofuran ring influence the compound’s electronic properties and reactivity?
- Electronic effects : Bromine’s electronegativity increases electron withdrawal, stabilizing the benzofuran ring and altering the compound’s π-π stacking interactions. This can be quantified via DFT (density functional theory) calculations or UV-Vis spectroscopy .
- Reactivity : Bromine may act as a leaving group in further functionalization (e.g., Suzuki coupling) or hinder oxidative degradation in metabolic studies .
Advanced Research Questions
Q. What computational strategies are recommended to model the interaction of this compound with cytochrome P450 enzymes, and how do experimental data resolve discrepancies in predicted metabolic pathways?
- Modeling : Use molecular docking (AutoDock/Vina) and MD (molecular dynamics) simulations to predict binding affinities to CYP3A4 or CYP2D6 isoforms. Compare results with experimental metabolism data (e.g., LC-MS/MS analysis of hepatic microsomal incubations) .
- Data contradictions : If computational models predict hydroxylation at the coumarin ring but experiments show benzofuran oxidation, revisit force field parameters or solvent effects in simulations. Validate with isotopic labeling or kinetic isotope effects .
Q. How can reaction engineering principles optimize the scalability of this compound’s synthesis while minimizing byproduct formation?
- Process design : Apply CRDC subclass RDF2050112 (reaction fundamentals and reactor design) to:
- Optimize temperature gradients in continuous-flow reactors for coumarin-benzofuran coupling.
- Use membrane separation (RDF2050104) to isolate intermediates and reduce side reactions .
Methodological Recommendations
- Contradiction Resolution : When NMR data conflicts with computational predictions (e.g., unexpected coupling constants), perform variable-temperature NMR or NOESY to assess conformational dynamics .
- Safety Protocols : Adhere to RDF2120101 (engineering design empirical studies) for lab-scale synthesis, including hazard assessments for brominated intermediates and waste disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
